REACTION_CXSMILES
|
C([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][S:12][CH2:13]2)[CH2:9]1)C1C=CC=CC=1>CO.C(Cl)Cl.[Pd]>[CH:10]12[CH2:16][CH:14]([CH2:15][NH:8][CH2:9]1)[CH2:13][S:12][CH2:11]2
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad on a fritted funnel (which
|
Type
|
WASH
|
Details
|
was washed thoroughly with CH2Cl2), and
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
to give a gummy oil
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any unreacted ammonium formate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
|
CUSTOM
|
Details
|
placed in a diffusion chamber of ether overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
however, the mother liquor, containing predominantly starting material
|
Type
|
CUSTOM
|
Details
|
could be decanted
|
Type
|
WASH
|
Details
|
a gradient elution of CH3OH/CH2Cl2 (300 mL of 10% CH3OH/CH2Cl2, 50 mL of 20% CH3OH/CH2Cl2, 100 mL of 50% CH3OH/CH2Cl2, and 100 mL of CH3OH) on silica gel (35 g, 1.5 cm×62 cm)
|
Name
|
|
Type
|
product
|
Smiles
|
C12CSCC(CNC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |